

# Mechanism of action for Acid-C3-SSPy linker cleavage

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## Compound of Interest

Compound Name: Acid-C3-SSPy

Cat. No.: B3422238

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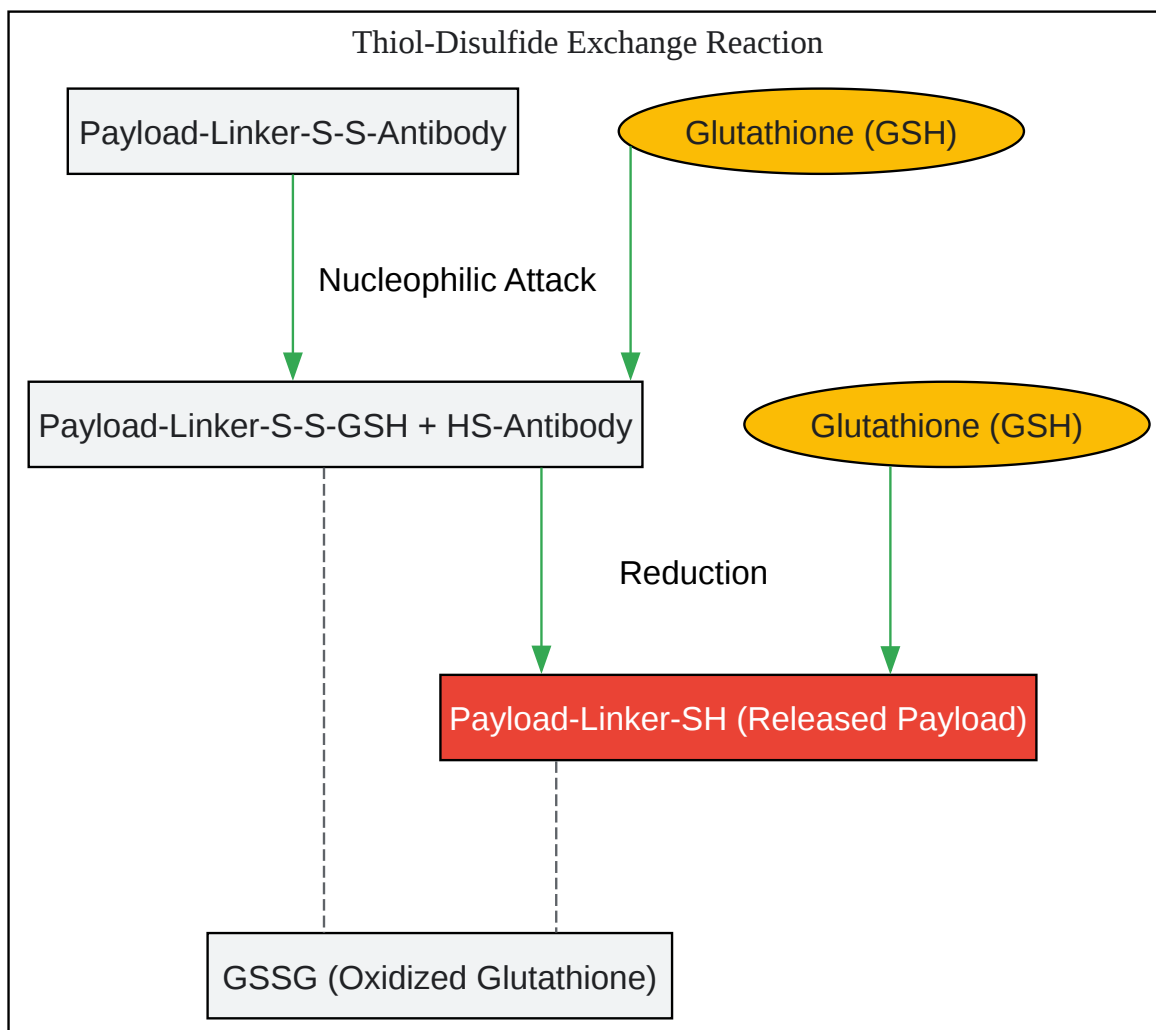
## Core Cleavage Mechanisms

The **Acid-C3-SSPy** linker's efficacy is rooted in its ability to remain stable in systemic circulation (physiological pH ~7.4, low reducing potential) while undergoing rapid cleavage upon entering the distinct biochemical environments of a target cell.

## Reductive Cleavage of the Pyridyl Disulfide Bond

The "-SSPy" component of the linker contains a disulfide bond, which is susceptible to cleavage in a reducing environment. This mechanism exploits the significant difference in glutathione (GSH) concentration between the extracellular space (~5  $\mu$ M) and the intracellular cytoplasm (1-10 mM)[1][2][3].

**Mechanism of Action:** The cleavage occurs via a thiol-disulfide exchange reaction. Intracellular glutathione, a tripeptide thiol, acts as a nucleophile, attacking one of the sulfur atoms in the disulfide bond. This results in the formation of a mixed disulfide between the linker and glutathione, and the release of the payload-linker complex, which is now attached via a free thiol. A second glutathione molecule can then reduce this mixed disulfide, fully liberating the payload. This process is critical for releasing the active drug within the cytoplasm of the target cell[1][3].



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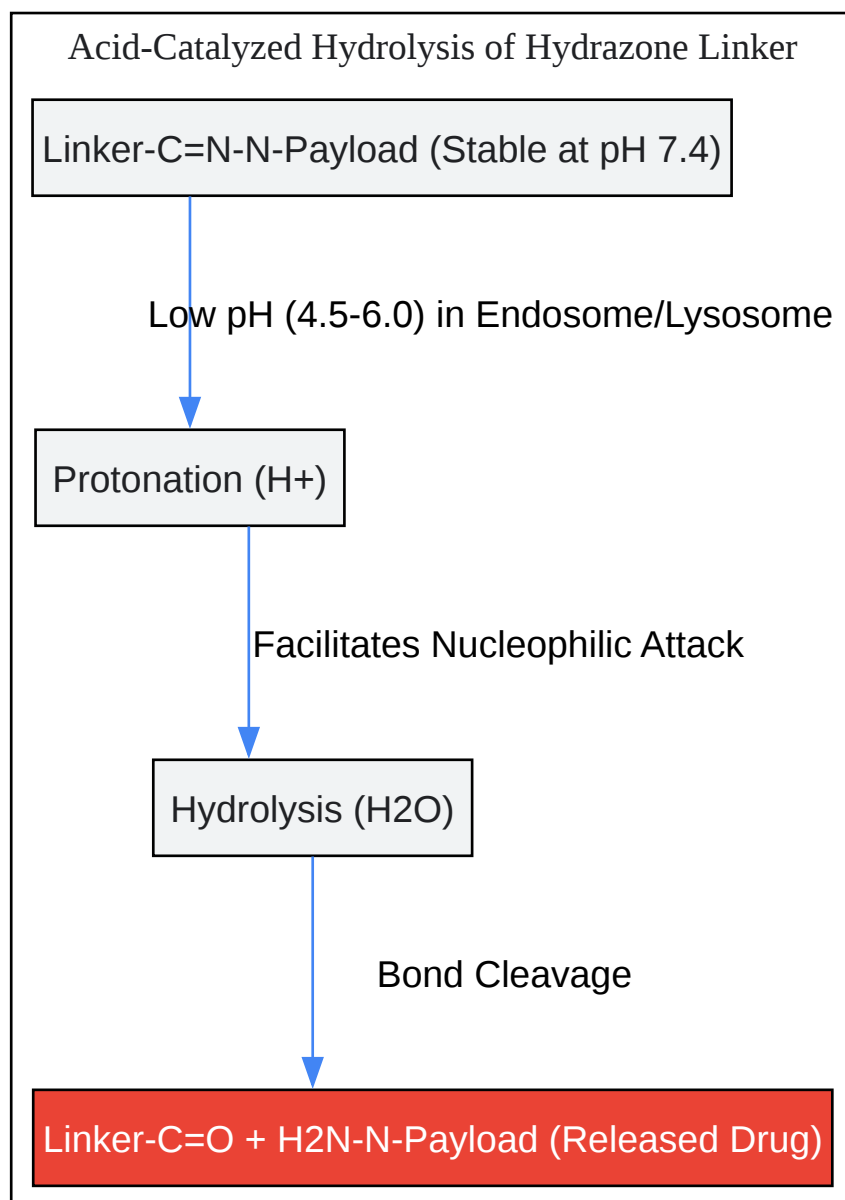
**Caption:** Reductive cleavage of a disulfide linker by glutathione (GSH).

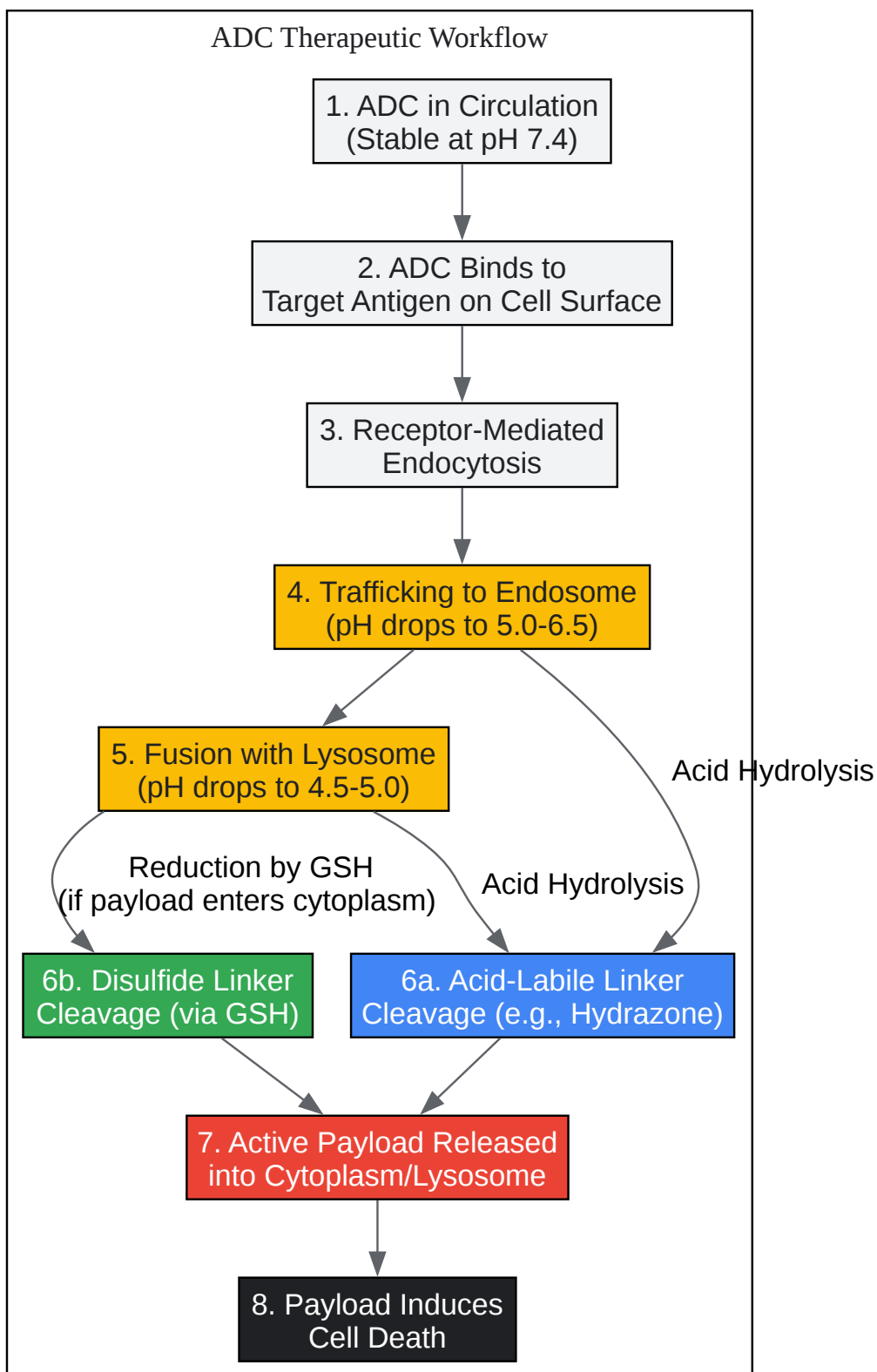
## Acid-Labile Cleavage

The "Acid-" portion of the linker's name denotes its pH-sensitive nature. While the precursor molecule, 4-(pyridin-2-ylidisulfanyl)butanoic acid, is not itself acid-labile, it serves as a scaffold to create an acid-cleavable bond during conjugation with a drug payload. A common strategy is the formation of an acylhydrazone bond, which is stable at neutral pH but hydrolyzes rapidly

under the acidic conditions found in endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0)[3][4][5][6][7].

**Mechanism of Action:** After an ADC is internalized via endocytosis, it traffics to the endosome and then the lysosome. The progressively lower pH in these organelles protonates the nitrogen atom of the hydrazone linkage. This protonation facilitates the nucleophilic attack by water (hydrolysis), leading to the cleavage of the C=N bond and the release of the drug payload from the linker[8][9]. The rate of hydrolysis is significantly faster at pH 5.0 compared to pH 7.4, ensuring targeted drug release following internalization[6][10].





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